5-(2-Amino-6-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-6-methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and functional properties. This compound is characterized by a pyrrolidinone ring substituted with an amino group and a methyl group on the phenyl ring. It has a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods: Industrial production methods for pyrrolidinones often involve the ring expansion of β-lactams or cyclopropylamides . These methods are efficient and reliable, although some may suffer from poor regioselectivity or require multi-step preparation of highly functionalized substrates .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and methyl groups on the phenyl ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and selectivity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted pyrrolidinones .
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-6-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug discovery . In industry, it is used in the synthesis of fine chemicals, dyes, and pigments .
Wirkmechanismus
The mechanism of action of 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which leads to various biological responses . The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one include other pyrrolidinones such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a common pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino and methyl groups on the phenyl ring enhances its reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H14N2O |
---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-(2-amino-6-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-3-2-4-8(12)11(7)9-5-6-10(14)13-9/h2-4,9H,5-6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
HZLATQUGFNXFQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)C2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.